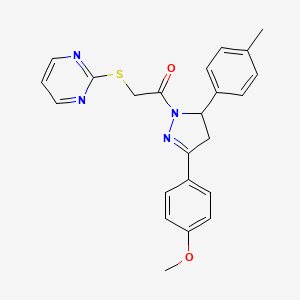
1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is an organic compound featuring a combination of pyrazole, phenyl, tolyl, methoxy, pyrimidine, and ethanone groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can be synthesized via several methods:
Pyrazole Formation: A cycloaddition reaction between hydrazine and an α,β-unsaturated ketone or nitrile forms the pyrazole ring.
Methoxyphenyl and Tolyl Substitution: Electrophilic aromatic substitution introduces the 4-methoxyphenyl and p-tolyl groups.
Thioether Formation: Reaction of a haloketone with pyrimidin-2-thiol forms the thioether linkage.
Industrial Production Methods: The industrial production involves optimizing the above synthetic route to scale up the reaction. Techniques like flow chemistry and continuous synthesis ensure consistent yield and purity while minimizing environmental impact. Using catalysts and optimizing temperature, pressure, and solvent conditions are critical for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone undergoes various reactions:
Oxidation: Forms corresponding sulfoxides or sulfones.
Reduction: Pyrazole ring reduction forms dihydropyrazoles.
Substitution: Halogenation or nitration can modify the aromatic rings.
Oxidation: Use of reagents like m-CPBA for mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Typical electrophiles like halogens under acidic conditions.
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone serves as a versatile intermediate for synthesizing various heterocyclic compounds, given its unique structure.
Biology: Potential biological activities include anti-inflammatory, antimicrobial, and anticancer properties. The compound's interaction with biological macromolecules is of high interest.
Medicine: Research explores its potential as a pharmaceutical scaffold, potentially leading to novel drug candidates targeting specific enzymes or receptors.
Industry: Its derivatives find applications in developing functional materials, such as dyes, polymers, and catalysts.
作用机制
The compound interacts with cellular components through its multiple functional groups. The pyrazole and pyrimidine rings are known to interact with nucleic acids and proteins, influencing various cellular pathways. The thioether linkage can engage in redox reactions, modulating oxidative stress in cells.
相似化合物的比较
Compared to other pyrazole-thioether compounds, 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone stands out due to the combined presence of methoxyphenyl and pyrimidine groups. These structural features enhance its ability to form diverse interactions with biological targets.
Similar Compounds:1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
1-(3-(4-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
Those comparisons highlight the uniqueness of this compound in its application and mechanism of action.
Conclusion
This compound is a fascinating compound with significant potential in scientific research and industrial applications. Its intricate structure allows for a wide array of chemical reactions and interactions, making it a valuable subject for continued study.
生物活性
1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C30H31N3O2S, with a molecular weight of 497.66 g/mol. The structural formula includes a pyrazole moiety linked to a pyrimidine thioether, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, derivatives of pyrazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study by Fan et al. reported that similar pyrazole derivatives exhibited growth inhibition in A549 lung cancer cells with IC50 values ranging from 0.08 µM to 49.85 µM, indicating strong potential for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 0.08 |
| 2 | HepG2 | 3.79 |
| 3 | MCF7 | 12.50 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
- Antitumor Activity : A derivative demonstrated significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values of 1.1 µM and 1.6 µM, respectively .
- Inhibition of Kinases : Research indicated that certain pyrazole compounds could inhibit Aurora A/B kinases, which are critical in cancer cell division .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazines and substituted phenyl groups. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
属性
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-4-6-18(7-5-16)21-14-20(17-8-10-19(29-2)11-9-17)26-27(21)22(28)15-30-23-24-12-3-13-25-23/h3-13,21H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQJULDGAPZMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














